Cas no 1019-89-2 (6-methyl-2-phenylimidazo[1,2-a]pyridine)

6-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with methyl and phenyl substituents. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its rigid aromatic framework enhances stability and binding affinity, particularly in medicinal applications such as kinase inhibition or antimicrobial agents. The compound's synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. High purity grades ensure reproducibility in experimental and production settings. Its well-defined physicochemical characteristics, including solubility and thermal stability, support its use in advanced chemical synthesis and drug development.
6-methyl-2-phenylimidazo[1,2-a]pyridine structure
1019-89-2 structure
Product Name:6-methyl-2-phenylimidazo[1,2-a]pyridine
CAS No:1019-89-2
MF:C14H12N2
MW:208.258482933044
MDL:MFCD00452509
CID:137052
PubChem ID:696176
Update Time:2025-10-29

6-methyl-2-phenylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-phenyl-Imidazo[1,2-a]pyridine
    • 6-methyl-2-phenylimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine,6-methyl-2-phenyl-
    • 2-Phenyl-6-methyl-imidazo<1,2-a>pyridin
    • 6-Methyl-2-phenyl-imidazo<1.2-a>pyridin
    • EU-0010847
    • doi:10.14272/GYOZQHDHGJDZIQ-UHFFFAOYSA-N.1
    • IMIDAZO[1,2-A]PYRIDINE, 6-METHYL-2-PHENYL-
    • MFCD00452509
    • SMR000066196
    • 6-methyl-2-phenyl-imidazo[1,2-a]pyridine;hydrobromide
    • GYOZQHDHGJDZIQ-UHFFFAOYSA-N
    • DTXSID10351292
    • BDBM38922
    • CHEMBL1621642
    • SY353339
    • SR-01000487589-1
    • 6-methyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide
    • ChemDiv3_002945
    • Oprea1_393047
    • HMS1481F19
    • E89459
    • SR-01000487589
    • BRD-K59174215-001-01-7
    • AB06017
    • AKOS000527418
    • CCG-19984
    • cid_6603514
    • FT-0730365
    • SCHEMBL1987470
    • 10.14272/GYOZQHDHGJDZIQ-UHFFFAOYSA-N.1
    • CS-0195541
    • MLS000054263
    • VU0062744-7
    • F0920-1824
    • AI-204/31691029
    • 1019-89-2
    • DB-058740
    • STK702213
    • MDL: MFCD00452509
    • Inchi: 1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3
    • InChI Key: GYOZQHDHGJDZIQ-UHFFFAOYSA-N
    • SMILES: N12C=C(C)C=CC1=NC(C1C=CC=CC=1)=C2

Computed Properties

  • Exact Mass: 208.10000
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • PSA: 17.30000
  • LogP: 3.30970

6-methyl-2-phenylimidazo[1,2-a]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-methyl-2-phenylimidazo[1,2-a]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1019-89-2)6-methyl-2-phenylimidazo[1,2-a]pyridine
Order Number:A1016169
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:18
Price ($):203.0
Email:sales@amadischem.com

Additional information on 6-methyl-2-phenylimidazo[1,2-a]pyridine

Introduction to 6-methyl-2-phenylimidazo[1,2-a]pyridine (CAS No. 1019-89-2)

6-methyl-2-phenylimidazo[1,2-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1019-89-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both methyl and phenyl substituents in its molecular framework contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The structural configuration of 6-methyl-2-phenylimidazo[1,2-a]pyridine consists of a fused ring system comprising an imidazole ring connected to a pyridine ring. This bicyclic structure is stabilized by delocalized π-electrons, which enhance its electronic properties and influence its interactions with biological targets. The methyl group at the 6-position and the phenyl group at the 2-position introduce specific steric and electronic effects that modulate the compound's pharmacokinetic behavior and binding affinity to biological receptors.

In recent years, there has been a growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various preclinical studies. One of the most compelling areas of research involves the exploration of 6-methyl-2-phenylimidazo[1,2-a]pyridine as a potential scaffold for developing novel therapeutic agents. Its structural features make it amenable to modifications that can enhance its bioavailability, selectivity, and pharmacological activity. For instance, studies have shown that derivatives of this compound exhibit promising antitumor, anti-inflammatory, and antimicrobial properties.

One notable application of 6-methyl-2-phenylimidazo[1,2-a]pyridine is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By targeting specific kinases, compounds like 6-methyl-2-phenylimidazo[1,2-a]pyridine can modulate cellular processes and potentially inhibit tumor growth. Preliminary studies have indicated that certain derivatives of this compound can selectively inhibit tyrosine kinases, which are overexpressed in many cancer cell lines.

Another area of interest is the use of 6-methyl-2-phenylimidazo[1,2-a]pyridine in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including rheumatoid arthritis and inflammatory bowel disease. Research has demonstrated that this compound can interact with inflammatory mediators and modulate immune responses. Its ability to inhibit pro-inflammatory cytokines suggests that it may have therapeutic potential in managing inflammatory disorders.

The synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridine involves multi-step organic reactions that typically require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the imidazopyridine core. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating further research and development.

From a computational chemistry perspective, 6-methyl-2-phenylimidazo[1,2-a]pyridine has been extensively studied to understand its molecular interactions and pharmacophoric features. Molecular docking simulations have revealed that this compound can bind effectively to various biological targets, including protein kinases and transcription factors. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity.

The pharmacokinetic profile of 6-methyl-2-phenylimidazo[1,2-a]pyridine is another critical aspect that has been thoroughly investigated. Studies have examined its absorption, distribution, metabolism, excretion (ADME) properties to assess its potential as a drug candidate. The compound's solubility, stability, and metabolic pathways are key factors that determine its bioavailability and therapeutic efficacy. Optimizing these properties through structural modifications is essential for developing a safe and effective drug formulation.

In conclusion,6-methyl-2-phenylimidazo[1,2-a]pyridine (CAS No. 1019-89-2) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and versatile biological activities. Ongoing research continues to explore its potential in treating various diseases, particularly cancer and inflammatory disorders. As our understanding of molecular interactions advances,6-methyl-2-phenylimidazo[1,2-a]pyridine is poised to play a significant role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1019-89-2)6-methyl-2-phenylimidazo[1,2-a]pyridine
A1016169
Purity:99%
Quantity:1g
Price ($):203.0
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